2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide
Description
BenchChem offers high-quality 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c18-13-17(20)19-15-10-4-5-11-16(15)21-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUDVUAUHFCLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide CAS number and identifiers
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide, a Potential Covalent Probe
Authored by a Senior Application Scientist
Foreword: The inquiry for a specific CAS (Chemical Abstracts Service) number for 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide did not yield a registered entry in publicly accessible chemical databases. This indicates that the compound is likely a novel chemical entity, a specialized research intermediate, or not widely commercialized. This guide, therefore, moves beyond a simple data sheet to provide a comprehensive technical framework for its synthesis, purification, characterization, and potential application, grounded in established principles of organic and medicinal chemistry. We will proceed by logically constructing the molecule from available precursors, detailing a robust synthetic protocol, and discussing its potential utility as a research tool.
Core Compound Analysis and Strategic Synthesis Plan
The target molecule, 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide, is an N-acylated ortho-alkoxy aniline. Its structure contains a key reactive functional group: the α-bromoacetamide. This moiety is a well-known electrophile, frequently employed as a covalent warhead in chemical biology and drug discovery to form permanent bonds with nucleophilic residues (such as cysteine or histidine) in proteins. The overall structure suggests its potential use as a targeted covalent inhibitor or activity-based probe, where the phenylpropoxy group can serve as a recognition element for a binding pocket.
Our synthetic strategy is therefore a two-step process, designed for clarity, efficiency, and high yield, starting from commercially available precursors.
-
Williamson Ether Synthesis: Formation of the aryl-alkyl ether bond by reacting 2-aminophenol with a suitable 3-phenylpropyl halide under basic conditions. This yields the key intermediate, 2-(3-phenylpropoxy)aniline.
-
N-Acylation: Amidation of the aniline intermediate with a bromoacetylating agent to install the reactive α-bromoacetamide group, yielding the final product.
Precursor and Intermediate Identifier Summary
A successful synthesis relies on well-characterized starting materials. The following table summarizes the identifiers for the necessary precursors and the key synthetic intermediate.
| Compound Name | Role in Synthesis | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Aminophenol | Starting Material | 95-55-6 | C₆H₇NO | 109.13 |
| 1-Bromo-3-phenylpropane | Alkylating Agent | 637-59-2 | C₉H₁₁Br | 199.09 |
| Potassium Carbonate | Base | 584-08-7 | K₂CO₃ | 138.21 |
| Bromoacetyl Bromide | Acylating Agent | 598-21-0 | C₂H₂Br₂O | 199.85 |
| 2-(3-Phenylpropoxy)aniline | Intermediate | 135779-52-3 | C₁₅H₁₇NO | 227.30 |
Synthetic Workflow Diagram
The following diagram outlines the logical flow of the two-step synthesis.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, including in-process checks and detailed purification steps to ensure high purity of the final compound.
Step 1: Synthesis of 2-(3-Phenylpropoxy)aniline
Causality: The Williamson ether synthesis is a robust and well-established method for forming ether linkages. We select potassium carbonate as the base because it is strong enough to deprotonate the phenolic hydroxyl group of 2-aminophenol but not the aniline, preventing undesired N-alkylation. Acetone is chosen as the solvent due to its polarity, which aids in dissolving the reactants, and its suitable boiling point for reflux conditions.
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminophenol (5.0 g, 45.8 mmol), potassium carbonate (12.7 g, 91.6 mmol, 2.0 eq), and acetone (100 mL).
-
Addition of Alkylating Agent: While stirring vigorously, add 1-bromo-3-phenylpropane (10.0 g, 50.2 mmol, 1.1 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the 2-aminophenol spot (Rf ≈ 0.2) and the appearance of a new, less polar product spot (Rf ≈ 0.5) indicates reaction completion.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate salts and wash the solid with acetone (2 x 20 mL). Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purification: Dissolve the crude oil in dichloromethane (DCM) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and evaporate the solvent to yield 2-(3-phenylpropoxy)aniline as a pale yellow oil. Confirm identity and purity using ¹H NMR and Mass Spectrometry.
-
Expected ¹H NMR (CDCl₃): Peaks corresponding to the aromatic protons (δ 6.7-7.3 ppm), the triplet for the -OCH₂- group (δ ≈ 4.0 ppm), the triplet for the benzylic -CH₂- group (δ ≈ 2.8 ppm), and the quintet for the central -CH₂- group (δ ≈ 2.1 ppm). The broad singlet for the -NH₂ protons should also be visible (δ ≈ 3.8 ppm).
-
Expected MS (ESI+): [M+H]⁺ = 228.1383.
-
Step 2: Synthesis of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide
Causality: This step involves the acylation of the primary amine of the intermediate. Bromoacetyl bromide is a highly reactive acylating agent, ensuring efficient conversion. A non-nucleophilic base like pyridine is used to scavenge the HBr byproduct generated during the reaction, driving it to completion. DCM is an excellent inert solvent for this transformation.
Protocol:
-
Reaction Setup: Dissolve the purified 2-(3-phenylpropoxy)aniline (5.0 g, 22.0 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: Add pyridine (2.1 mL, 26.4 mmol, 1.2 eq) to the solution. Then, add a solution of bromoacetyl bromide (2.3 mL, 26.4 mmol, 1.2 eq) in anhydrous DCM (20 mL) dropwise over 30 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting aniline.
-
Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white or off-white solid.
-
Final Characterization:
-
Expected ¹H NMR (CDCl₃): Disappearance of the NH₂ proton signal and appearance of a new amide N-H singlet (δ ≈ 8.5 ppm, broad). A new singlet corresponding to the -COCH₂Br protons should appear around δ 4.0 ppm. Other peaks from the phenylpropoxy moiety will remain, with slight shifts.
-
Expected MS (ESI+): [M+H]⁺ showing a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) at m/z 348.0492 and 350.0471.
-
Potential Applications and Mechanistic Considerations
The primary utility of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide lies in its potential as a covalent modifier of biological macromolecules.
Mechanism of Covalent Modification
The α-bromoacetamide group is a potent electrophile that reacts with soft nucleophiles via an Sₙ2 mechanism. In a biological context, the most common target is the thiol side chain of a cysteine residue.
Caption: Sₙ2 mechanism of cysteine modification by the probe.
Application as a Research Probe
-
Target Identification: The compound can be used to identify proteins with reactive cysteines in a complex proteome. The phenylpropoxy tail can guide the molecule to specific hydrophobic binding pockets, increasing its selectivity compared to non-specific alkylating agents.
-
Enzyme Inhibition: If the targeted cysteine is in the active site of an enzyme, covalent modification will lead to irreversible inhibition. This allows for the study of enzyme function and can serve as a starting point for drug development.
-
Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag (e.g., an alkyne for click chemistry) onto the phenyl ring, this scaffold could be adapted for use in ABPP experiments to profile the activity of entire enzyme families in living systems.
Safety and Handling
Critical Warning: 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide is a potent alkylating agent and should be handled with extreme care. It is a suspected mutagen and lachrymator. Always use appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. All manipulations should be performed within a certified chemical fume hood. Dispose of waste according to institutional guidelines for reactive and halogenated organic compounds.
References
-
Title: Covalent inhibitors: a rational approach to drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Covalent Drugs: A History and a New Resurgence. Source: Angewandte Chemie International Edition URL: [Link]
-
Title: The Williamson Ether Synthesis: A Historical and Mechanistic Overview. Source: Journal of Chemical Education URL: [Link]
-
Title: Irreversible enzyme inhibitors. Source: Methods in Enzymology URL: [Link]
-
Title: Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Source: Annual Review of Biochemistry URL: [Link]
A Comprehensive Technical Guide to N-Substituted Bromoacetamide Derivatives: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
N-substituted bromoacetamide derivatives represent a cornerstone class of bifunctional molecules, characterized by a reactive electrophilic center and a tunable N-substituent. This combination has cemented their role as indispensable tools for researchers, scientists, and drug development professionals. The inherent reactivity of the α-bromo carbonyl moiety allows for precise, covalent modification of biological nucleophiles, most notably cysteine residues, making these compounds premier warheads for targeted covalent inhibitors. Beyond inhibition, their utility extends to affinity-based protein profiling, stable bioconjugation linkers in antibody-drug conjugates (ADCs), and fluorescent probes for bioanalytical applications. This guide provides an in-depth exploration of the core principles governing the synthesis, reactivity, and application of N-substituted bromoacetamide derivatives. We will dissect key synthetic methodologies, explain the causality behind their reaction mechanisms, and present field-proven protocols, offering a definitive resource for leveraging this versatile chemical scaffold in contemporary research and development.
Introduction: The Bromoacetamide Scaffold - A Versatile Electrophilic Hub
The N-substituted bromoacetamide is defined by a central acetamide group where the α-carbon is substituted with a bromine atom. This simple yet potent arrangement confers a powerful electrophilic character upon the α-carbon, as the adjacent carbonyl group withdraws electron density and the bromine atom serves as an excellent leaving group. This fundamental property is the engine behind its widespread utility.
The N-substituent (R) is the molecule's "address" moiety. It can be a simple alkyl or aryl group, or a complex, high-affinity ligand designed to bind non-covalently to a specific pocket on a protein target. This modularity allows for the creation of highly specific and potent agents. Historically used as general alkylating agents, the strategic application of N-substituted bromoacetamides has evolved significantly, positioning them at the forefront of precision medicine and chemical biology.[1][2] They are now central to the design of covalent drugs that offer enhanced potency and prolonged duration of action, tools for identifying novel drug targets, and robust linkers for creating next-generation biotherapeutics.[3][4]
Synthetic Methodologies: Forging the Amide Bond
The construction of N-substituted bromoacetamide derivatives primarily revolves around the efficient formation of the amide bond, typically through the acylation of a suitable amine with a bromoacetylating agent. The choice of methodology is dictated by the nucleophilicity of the amine starting material.
Method A: Direct Acylation of Nucleophilic Amines
This is the most direct and widely employed strategy for synthesizing N-substituted bromoacetamides. It involves the reaction of a primary or secondary amine with bromoacetyl bromide or bromoacetyl chloride.
Causality of Experimental Choice: The high reactivity of bromoacetyl halides makes them ideal for acylating a broad range of amines. In many cases, a base is required to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An aqueous basic solution, such as sodium carbonate, is often sufficient for activated aromatic amines.[5] For more general applications, an organic base like triethylamine or pyridine in an aprotic solvent is used. A two-fold excess of the starting amine can also serve as both the nucleophile and the acid scavenger.[6]
Experimental Protocol 1: Synthesis of 2-Bromo-N-(substituted phenyl)acetamides [5] This protocol is adapted from the synthesis of electrophilic intermediates for acetylcholinesterase inhibitors.
-
Preparation: Dissolve the desired substituted primary aniline (1.0 eq) in a 10% aqueous sodium carbonate solution (20 mL per 5 mmol of amine) in a flask at room temperature. The pH should be maintained around 8.
-
Acylation: Add 2-bromoacetyl bromide (1.0 eq) dropwise to the vigorously stirred or shaken amine solution.
-
Reaction: Continue to shake vigorously for 30-45 minutes at room temperature. The formation of a precipitate indicates product formation.
-
Work-up: Filter the precipitate and wash thoroughly with cold distilled water to remove any remaining salts and unreacted starting materials.
-
Purification: Dry the solid product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if higher purity is required.
Method B: Lewis Acid-Catalyzed Acylation of Low-Nucleophilicity Amines
Certain amines, such as sulfonamides, are poor nucleophiles due to the electron-withdrawing nature of the sulfonyl group. Standard acylation methods often fail with these substrates.
Causality of Experimental Choice: A Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂), is employed to activate the bromoacetyl bromide.[7] The ZnCl₂ coordinates to the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the weakly nucleophilic sulfonamide nitrogen. This targeted activation of the carbonyl group is crucial, as the bromine on the α-carbon is substantially less reactive towards the Lewis acid.[7] It is critical that the ZnCl₂ is anhydrous and activated, as moisture will deactivate the catalyst.
Table 1: Comparison of Synthetic Methods for N-Substituted Bromoacetamides
| Method | Substrate | Reagents | Catalyst | Key Advantage | Typical Yields | Reference |
| Direct Acylation | Primary/Secondary Amines | Bromoacetyl bromide | Base (e.g., Na₂CO₃) | Simple, direct, widely applicable | Good to Excellent | [5] |
| Direct Acylation | Diallylamine | Bromoacetyl bromide | Excess Amine | No additional base needed | ~40-50% | [6] |
| Lewis Acid Catalysis | N-Alkyl/Aryl Sulfonamides | Bromoacetyl bromide | Anhydrous ZnCl₂ | Enables reaction with poor nucleophiles | 48-66% | [7] |
Diagram 1: General Synthetic Pathways to N-Substituted Bromoacetamides
Caption: Key synthetic routes to N-substituted bromoacetamides.
The Chemistry of Reactivity: A Precision-Guided Electrophile
The utility of N-substituted bromoacetamides in chemical biology and drug discovery stems from their ability to function as targeted alkylating agents. The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.
Mechanism of Covalent Modification
A nucleophilic residue on a biomolecule, typically the thiolate anion of a cysteine residue, attacks the electrophilic α-carbon of the bromoacetamide. This attack proceeds from the backside relative to the carbon-bromine bond, leading to an inversion of stereochemistry (if the carbon were chiral) and displacement of the bromide ion. The result is a stable thioether bond, covalently linking the molecule to the protein.
While cysteine is the most common target due to the high nucleophilicity of the thiolate anion at physiological pH, other residues such as histidine, lysine, and serine can also be targeted, though they are generally less reactive.[8] The selectivity for a specific cysteine residue within a protein is achieved through the N-substituent, which directs the molecule to a specific binding pocket, thereby increasing the local concentration of the electrophile near the target nucleophile.
Diagram 2: Covalent Modification of a Cysteine Residue
Caption: Sₙ2 mechanism for cysteine alkylation by a bromoacetamide.
Comparison with Other Covalent Warheads
The choice of an electrophilic warhead is a critical decision in the design of covalent inhibitors. Bromoacetamides are considered more reactive than their chloroacetamide counterparts but are generally less reactive and potentially more selective than broader-spectrum warheads like acrylamides.
Causality of Experimental Choice:
-
Bromoacetamides vs. Chloroacetamides: Bromide is a better leaving group than chloride, making bromoacetamides more reactive. This can be advantageous for targeting less nucleophilic residues or achieving faster inactivation rates.[9][10]
-
Bromoacetamides vs. Acrylamides: Acrylamides react via a Michael addition, which is a reversible process before a subsequent protonation step. Bromoacetamide alkylation is a direct and generally irreversible Sₙ2 displacement. While highly effective, acrylamides can sometimes exhibit off-target reactivity. The higher, but tunable, reactivity of bromoacetamides can be beneficial, and they provide a stable final adduct.[3][11]
-
Stability: The thioether bond formed by bromoacetamides with cysteine is significantly more stable to hydrolysis and retro-Michael reactions compared to the adduct formed from maleimide chemistry, which is a key reason for its adoption in modern Antibody-Drug Conjugates (ADCs).[3]
Applications in Drug Discovery and Chemical Biology
The modular nature and predictable reactivity of N-substituted bromoacetamides have led to their application in a wide array of research and therapeutic contexts.
Covalent Enzyme Inhibition
By incorporating a ligand for a specific enzyme as the N-substituent, a bromoacetamide can be directed to the enzyme's active site. This positions the electrophilic warhead in close proximity to a nucleophilic residue, leading to irreversible inactivation. This strategy has been successfully used to develop potent inhibitors for various enzyme classes.
-
Case Study: Prostaglandin H2 (PGH₂) Synthase: Bromoacetamide analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin were developed as affinity-labeling agents. They were shown to be competitive inhibitors that also caused time-dependent, irreversible inactivation of both the cyclooxygenase and peroxidase activities of the enzyme by covalently modifying residues at both sites.[12]
-
Case Study: Cholinesterases: Novel N-substituted acetamides have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy.[5][13] The structure-activity relationship (SAR) showed that the nature and position of substituents on the N-aryl ring dramatically influenced inhibitory potential.[5]
Activity-Based Protein Profiling (ABPP)
ABPP uses reactive chemical probes to map the functional state of enzymes directly in complex biological systems. Bromoacetamide derivatives are excellent scaffolds for ABPP probes. A typical probe consists of three parts: the N-substituent for binding, the bromoacetamide warhead for covalent labeling, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.
Causality of Experimental Choice: The goal of ABPP is to label active enzymes. The bromoacetamide's reactivity allows it to covalently bind to nucleophilic residues often found in enzyme active sites (e.g., catalytic cysteines). By treating a cell lysate or even live cells with the probe, active enzymes become tagged. The reporter handle then allows for the identification of these labeled proteins by techniques like fluorescence imaging or affinity purification followed by mass spectrometry. This approach has been used to study the role of enzymes like GAPDH in cellular signaling.[8]
Diagram 3: Workflow for Activity-Based Protein Profiling (ABPP)
Caption: A typical experimental workflow for ABPP using a bromoacetamide probe.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the drug to the antibody is critical for the ADC's stability and efficacy. Bromoacetamide-based linkers have emerged as a superior alternative to traditional maleimide linkers for conjugating drugs to antibody cysteine residues.[3]
Causality of Experimental Choice: The thioether bond formed between a bromoacetamide and a cysteine thiol is highly stable in circulation. In contrast, the thiosuccinimide adduct formed from maleimide chemistry is susceptible to a retro-Michael reaction, which can lead to premature release of the drug payload in the bloodstream, causing off-target toxicity. Replacing maleimide with bromoacetamide results in a more homogenous and stable ADC, enhancing its therapeutic window.[3]
Detailed Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for key procedures discussed in this guide.
Experimental Protocol 2: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity[8]
This protocol provides a method to assess the inhibitory effect of a bromoacetamide derivative on the enzymatic activity of GAPDH, a key enzyme in glycolysis with a critical cysteine in its active site.
-
Materials:
-
Purified GAPDH enzyme
-
GAPDH Assay Buffer (50 mM HEPES, pH 7.4, 1 mM EDTA)
-
GAPDH Substrate Solution (containing glyceraldehyde-3-phosphate and NAD⁺)
-
N-substituted bromoacetamide inhibitor (stock solution in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Enzyme Preparation: Prepare a working solution of GAPDH in ice-cold GAPDH Assay Buffer to the desired final concentration.
-
Inhibition Reaction: In the wells of a 96-well plate, add the assay buffer and varying concentrations of the bromoacetamide inhibitor (e.g., from a 10-point serial dilution, final concentrations 0-100 µM). Include a control well with DMSO vehicle only.
-
Pre-incubation: Add the GAPDH working solution to each well to initiate the inhibition reaction. Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for covalent modification.
-
Activity Assay: Initiate the enzymatic reaction by adding the GAPDH Substrate Solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes). The rate of increase corresponds to the formation of NADH, which is directly proportional to GAPDH activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. Plot the percentage of remaining GAPDH activity (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Outlook
N-substituted bromoacetamide derivatives are far more than simple alkylating agents; they are precision tools that empower researchers to probe, modulate, and visualize complex biological systems. Their predictable Sₙ2 reactivity, coupled with the synthetic tractability of the N-substituent, provides a robust platform for developing highly selective covalent inhibitors, advanced proteomic probes, and next-generation bioconjugates. The demonstrated advantages in ADC stability highlight their potential to overcome limitations of previous technologies. Future advancements will likely focus on developing bromoacetamides with even greater target selectivity, exploring their utility against a broader range of "undruggable" targets, and integrating them into novel therapeutic modalities and diagnostic tools. The foundational chemistry and versatile applications detailed in this guide underscore the enduring and expanding importance of the N-substituted bromoacetamide scaffold in the future of medicine and biology.
References
-
A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. MDPI. [Link]
-
Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. ACS Omega. [Link]
-
Synthesis of N,N-diallyl-α-bromoacetamide. PrepChem.com. [Link]
-
On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compo. Canadian Journal of Chemistry. [Link]
-
On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. [Link]
-
n-bromoacetamide. Organic Syntheses Procedure. [Link]
-
Preparation of N‐aryl‐2‐bromoacetamides. ResearchGate. [Link]
-
Covalent Inhibition in Drug Discovery. PMC - NIH. [Link]
-
Mechanistic Study of the Oxidation of Substituted Benzylamines by N-Bromoacetamide. Bulletin of the Chemical Society of Japan. [Link]
-
Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI. [Link]
-
N-(9-acridinyl)-bromoacetamide--a powerful reagent for phase-transfer-catalyzed fluorescence labeling of carboxylic acids for liquid chromatography. PubMed. [Link]
-
Recent advances in stereoselective bromofunctionalization of alkenes using N -bromoamide reagents. Chemical Communications (RSC Publishing). [Link]
-
Mode of action of the molluscicide bromoacetamide. PubMed. [Link]
-
Bromoacetamido analogs of indomethacin and mefenamic acid as affinity-labeling agents and mechanistic probes for prostaglandin H2 synthase. PubMed. [Link]
-
Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed. [Link]
-
The medicinal chemistry evolution of antibody–drug conjugates. RSC Publishing. [Link]
-
Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. PMC. [Link]
-
Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. [Link]
-
New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
-
Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. ResearchGate. [Link]
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC. [Link]
-
Advanced approaches of developing targeted covalent drugs. PMC. [Link]
-
N-Bromoacetamide. PubChem - NIH. [Link]
-
Covalent Inhibition in Drug Discovery. ResearchGate. [Link]
-
Sulfamate acetamides as electrophiles for targeted covalent inhibitors. ResearchGate. [Link]
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. [Link]
-
Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. Semantic Scholar. [Link]
-
Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. PMC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bromoacetamido analogs of indomethacin and mefenamic acid as affinity-labeling agents and mechanistic probes for prostaglandin H2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Synthesis of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide
Application Note & Protocol: AN-SYN-2026-04 [1]
Abstract & Strategic Overview
This application note details a modular, scalable protocol for the synthesis of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide , a versatile electrophilic scaffold often employed in the development of covalent inhibitors and proteolysis targeting chimeras (PROTACs).[1] The
Retrosynthetic Logic
To ensure high regioselectivity and minimize side reactions (specifically N-alkylation), this protocol utilizes a Nitro-Reduction Route rather than direct alkylation of 2-aminophenol.[1] This approach guarantees exclusive O-alkylation in the first step, simplifying purification and increasing overall yield.
Figure 1: Retrosynthetic strategy prioritizing regiocontrol via the nitro-precursor pathway.
Experimental Protocol
Step 1: O-Alkylation (Williamson Ether Synthesis)
Objective: Synthesis of 1-Nitro-2-(3-phenylpropoxy)benzene.
Rationale: Using 2-nitrophenol prevents competitive N-alkylation.[1] Potassium carbonate (
Reagents:
| Reagent | Equiv. | MW ( g/mol ) | Amount |
|---|---|---|---|
| 2-Nitrophenol | 1.0 | 139.11 | 5.00 g |
| 1-Bromo-3-phenylpropane | 1.2 | 199.09 | 8.59 g |
| Potassium Carbonate (
Procedure:
-
Setup: Charge a 250 mL round-bottom flask (RBF) with 2-Nitrophenol (5.00 g) and anhydrous DMF (50 mL).
-
Activation: Add
(9.94 g) in one portion. Stir at room temperature for 15 minutes. The solution will turn bright yellow/orange (phenoxide formation).[1] -
Addition: Add 1-Bromo-3-phenylpropane (8.59 g) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting phenol (
) should disappear, and the less polar ether product ( ) will appear. -
Workup:
-
Purification: Recrystallize from Ethanol or perform flash chromatography (Hexane/EtOAc) if necessary.
-
Expected Yield: 85–92% (Pale yellow solid).[1]
-
Step 2: Chemoselective Nitro Reduction
Objective: Synthesis of 2-(3-phenylpropoxy)aniline. Rationale: Catalytic hydrogenation is preferred for cleanliness.[1] If halogenated impurities are a concern, Iron-mediated reduction (Bechamp) is a robust alternative.[1]
Reagents:
| Reagent | Equiv. | MW ( g/mol ) | Amount |
|---|---|---|---|
| Nitro Intermediate | 1.0 | 257.29 | 4.00 g |
| 10% Pd/C | 10 wt% | - | 0.40 g |
| Ethanol | - | - | 60 mL |
| Hydrogen Gas (
Procedure:
-
Setup: Dissolve the Nitro intermediate (4.00 g) in Ethanol (60 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (0.40 g) under an inert atmosphere (
). Caution: Dry Pd/C is pyrophoric.[1] -
Reduction: Purge the system with
gas (balloon pressure) and stir vigorously at RT for 4–6 hours. -
Monitoring: TLC will show a significant polarity shift.[1] The aniline is more polar and stains strongly with ninhydrin.
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.
-
Concentrate the filtrate under reduced pressure.[5]
-
-
Purification: The crude aniline is typically pure enough (>95%) for the next step.[1] If dark, pass through a short silica plug (DCM
DCM:MeOH 95:5).[1]-
Expected Yield: 90–95% (Brown/viscous oil).[1]
-
Step 3: -Haloacylation (The Target Step)
Objective: Synthesis of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide.
Rationale: This step is highly exothermic.[1] Temperature control (
Reagents:
| Reagent | Equiv. | MW ( g/mol ) | Amount |
|---|---|---|---|
| Aniline Intermediate | 1.0 | 227.31 | 3.00 g |
| Bromoacetyl Bromide | 1.1 | 201.86 | 2.93 g (1.28 mL) |
| Triethylamine (TEA) | 1.2 | 101.19 | 1.60 g (2.20 mL) |
| Dichloromethane (DCM) | - | - | 45 mL |[1]
Procedure:
-
Setup: Dissolve the Aniline intermediate (3.00 g) and TEA (2.20 mL) in anhydrous DCM (45 mL). Cool the solution to 0°C (ice bath).
-
Addition: Add Bromoacetyl bromide (1.28 mL) dropwise over 15 minutes. Note: Use a syringe pump or pressure-equalizing funnel to control the exotherm.[1]
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.
-
Workup:
-
Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Hexane:EtOAc 8:2).
-
Target Yield: 75–85% (White to off-white solid).[1]
-
Process Visualization
Figure 2: Sequential workflow for the synthesis of the target acetamide.
Quality Control & Characterization
Verify the final product using the following parameters.
| Technique | Expected Signal / Criteria |
| Appearance | White to off-white crystalline solid.[1] |
| 1H NMR (CDCl3) | |
| LC-MS | |
| Purity | >95% by HPLC (UV 254 nm). |
Safety & Handling (HSE)
-
Bromoacetyl Bromide: Potent lachrymator and corrosive.[1] Causes severe skin burns.[1] Handle only in a functioning fume hood.
-
1-Bromo-3-phenylpropane: Irritant.[1] Avoid contact with skin and eyes.[1]
-
Alpha-Haloacetamides: The final product is a reactive alkylating agent (covalent binder).[1] Wear double nitrile gloves and handle as a potential sensitizer.
References
-
General Acylation Procedure: Vertex AI Search.[1] General procedure for the synthesis of ω-bromoacylamides. Snippet 1.1.
-
Ether Synthesis (Alkylation): ChemicalBook. 1-Bromo-3-phenylpropane properties and reactivity.[1] Snippet 1.16.
-
Nitro Reduction Methodology: MDPI. Synthesis of acetamide derivatives via nitro reduction. Snippet 1.8.
-
Target Analogues: EvitaChem. 2-(3-phenylpropoxy)aniline derivatives. Snippet 1.18. [1]
Sources
Step-by-step preparation of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide from 2-aminophenol
Technical Application Note: High-Purity Synthesis of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide
Strategic Overview & Rationale
The synthesis of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide presents a classic chemoselectivity challenge: differentiating between the nucleophilic amine (-NH₂) and the hydroxyl (-OH) groups of the starting material, 2-aminophenol.[1][2]
While the phenoxide anion is generally more nucleophilic than the neutral amine, direct alkylation of 2-aminophenol with 3-phenylpropyl bromide often results in a statistical mixture of O-alkyl, N-alkyl, and N,O-dialkyl products due to the enhanced nucleophilicity of the amine under basic conditions.[1][2]
To ensure "Pharma-Grade" purity and reproducibility, this protocol utilizes a Protection-Alkylation-Deprotection-Acylation (PADA) strategy.[1][2] We employ a tert-butyloxycarbonyl (Boc) group to mask the amine.[1][2] This strategy serves two purposes:
-
Chemoselectivity: It renders the nitrogen non-nucleophilic, forcing exclusive O-alkylation.[1][2]
-
Purification: The lipophilic Boc group facilitates easy separation of the intermediate from inorganic salts.[2]
The final step installs the bromoacetamide "warhead," a common electrophile in covalent inhibitors and proteolysis-targeting chimeras (PROTACs). This step requires precise temperature control to prevent cyclization to benzoxazinone derivatives.[2]
Reaction Workflow (Visual)
The following diagram outlines the four-stage synthetic pathway.
Figure 1: Step-wise synthetic route ensuring regiospecificity.
Detailed Experimental Protocol
Step 1: Selective N-Protection
Objective: Mask the amine to prevent N-alkylation.[1][2]
-
Reagents: 2-Aminophenol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), THF (anhydrous).[1][2][3]
-
Procedure:
-
Dissolve 2-aminophenol in anhydrous THF (0.5 M concentration).
-
Add Boc₂O (1.1 eq) portion-wise at room temperature. No base is typically required as the amine is sufficiently nucleophilic, but catalytic Et₃N (0.1 eq) can accelerate the reaction.[3]
-
Stir at ambient temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2][3]
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 5% citric acid (to remove unreacted amine) and brine. Dry over Na₂SO₄.[2][4][5][6]
-
Yield: Expect >90%. The product, N-Boc-2-aminophenol, is a white solid.[1][2]
-
Step 2: O-Alkylation (The Critical Step)
Objective: Install the 3-phenylpropyl tail on the phenol oxygen.[1]
-
Reagents: N-Boc-2-aminophenol (1.0 eq), 1-Bromo-3-phenylpropane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).[1][2][3]
-
Procedure:
-
Dissolve N-Boc-2-aminophenol in DMF (0.3 M).
-
Add finely ground K₂CO₃ (2.0 eq).[2] Stir for 15 minutes to ensure deprotonation of the phenol.
-
Add 1-Bromo-3-phenylpropane (1.2 eq) dropwise.
-
Heat the mixture to 60°C for 12 hours. Note: Do not exceed 80°C to avoid thermal Boc-cleavage.[1][2]
-
Workup: Dilute with water (5x reaction volume) to precipitate the product or extract with EtOAc. Wash the organic layer extensively with water/brine to remove DMF.[2]
-
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if necessary.
-
Key Checkpoint: NMR should show the disappearance of the phenolic -OH signal (~9.5 ppm) and appearance of the ether triplet (~4.0 ppm).
-
Step 3: N-Deprotection
Objective: Reveal the amine for the final acylation.[1]
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[2][3]
-
Procedure:
-
Dissolve the Step 2 intermediate in DCM (0.2 M).[2]
-
Add TFA (20% v/v final concentration) dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Workup: Concentrate to dryness.[2] The residue will be the TFA salt.
-
Neutralization: Redissolve in DCM, wash with saturated NaHCO₃ (careful: gas evolution) until the aqueous layer is pH 8. Dry the organic layer (Na₂SO₄) and concentrate to obtain the free aniline: 2-(3-phenylpropoxy)aniline.[1][2]
-
Step 4: N-Acylation (Warhead Installation)
Objective: Install the bromoacetamide group without cyclization.[1]
-
Reagents: 2-(3-phenylpropoxy)aniline (1.0 eq), Bromoacetyl bromide (1.1 eq), Triethylamine (TEA, 1.5 eq), DCM (anhydrous).[1][2][3]
-
Procedure:
-
Dissolve the aniline in anhydrous DCM (0.1 M) and add TEA (1.5 eq).
-
Cool the solution to -10°C to 0°C (Ice/Salt bath). Crucial: Low temperature prevents the amine from attacking the alkyl bromide of a neighboring molecule (polymerization) and suppresses cyclization.[3]
-
Add Bromoacetyl bromide (1.1 eq) diluted in DCM dropwise over 30 minutes.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes.
-
Workup: Wash with 1N HCl (cold), then saturated NaHCO₃, then brine.
-
Purification: Recrystallize from Ethanol or purify via silica column (Hexane:EtOAc).
-
Quantitative Data Summary
| Step | Intermediate | Approx. Yield | Key Analytical Feature (¹H NMR, CDCl₃) |
| 1 | N-Boc-2-aminophenol | 92-95% | singlet ~1.5 ppm (9H, Boc) |
| 2 | Ether Intermediate | 80-85% | triplet ~4.0 ppm (2H, -OCH₂-) |
| 3 | Free Aniline | 90-95% | Broad singlet ~3.8 ppm (2H, -NH₂) |
| 4 | Final Product | 75-80% | Singlet ~4.0 ppm (2H, -CH₂Br) |
Safety & Handling (E-E-A-T)
-
Bromoacetyl Bromide: A potent lachrymator and corrosive agent.[2][5] It causes severe eye and skin burns.[2] All manipulations in Step 4 must be performed in a properly functioning fume hood.[2] Neutralize glassware with dilute NaOH before removal from the hood.[2]
-
Waste Disposal: Halogenated organic waste (DCM, bromo-compounds) must be segregated from non-halogenated solvents.[1][2][3]
References
-
Selective Alkylation Strategy: Wang, Z., et al. "Selective alkylation of aminophenols."[2][3][7][8] Arkivoc, vol. 2010, no.[2][3][7] 9, pp. 293-299.[1][2][7]
-
N-Boc Protection Protocol: BenchChem Technical Support. "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines." (General reference for Boc chemistry).
-
Bromoacetylation Methodology: Organic Syntheses, Coll. Vol. 4, p.106 (1963); Vol. 33, p.11 (1953).[2][3] (Standard procedure for N-bromoacetamide derivatives).
-
Reaction Safety (Bromoacetyl bromide): Sigma-Aldrich Safety Data Sheet.[2] "Bromoacetyl bromide."[2][5][9]
Sources
- 1. US3965182A - Preparation of aniline from phenol and ammonia - Google Patents [patents.google.com]
- 2. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide as a Synthetic Intermediate
This guide outlines the synthetic utility, preparation, and application of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide , a versatile electrophilic intermediate. It is designed for medicinal chemists focusing on GPCR ligands, ion channel blockers, and covalent probe discovery.
Introduction: The "Lipophilic Warhead" Scaffold
2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide represents a strategic scaffold in drug discovery, combining a reactive electrophile (
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
-
Core Reactivity: The
-carbon is highly electrophilic due to the bromine leaving group and the electron-withdrawing carbonyl. It serves as a potent substrate for reactions with amines, thiols, and alkoxides. -
Structural Logic:
-
The "Head" (Bromoacetamide): A versatile handle for diversification or a "warhead" for covalent cysteine targeting.
-
The "Tail" (3-Phenylpropoxy): A lipophilic moiety that mimics the side chains of GPCR ligands (e.g., adrenergic or serotonergic antagonists), providing hydrophobic anchoring in a binding pocket.
-
The "Hinge" (Ortho-substituted Aniline): The ortho positioning facilitates specific conformational locking via intramolecular hydrogen bonding (NH
O-ether), often critical for bioactivity.
-
Synthetic Protocols
Protocol A: Synthesis of the Intermediate
Rationale: This intermediate is rarely available off-the-shelf in bulk. The following 3-step protocol ensures a high-purity supply starting from commodity chemicals.
Reagents Required:
-
2-Nitrophenol[1]
-
1-Bromo-3-phenylpropane
-
Potassium Carbonate (
)[2][3] -
Palladium on Carbon (10% Pd/C) or Tin(II) Chloride (
) -
Solvents: DMF, Ethanol, Dichloromethane (DCM)
Step 1: O-Alkylation (Introduction of the Tail)
-
Dissolve 2-nitrophenol (1.0 eq) in DMF (5 mL/mmol).
-
Add
(2.0 eq) and stir at room temperature for 15 min. -
Add 1-bromo-3-phenylpropane (1.1 eq) dropwise.
-
Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate.
-
Product: 1-Nitro-2-(3-phenylpropoxy)benzene.
-
Step 2: Nitro Reduction
-
Dissolve the nitro compound in Ethanol/EtOAc (1:1).
-
Add 10% Pd/C (10 wt%) under
. -
Stir under
atmosphere (balloon pressure) for 12 hours. -
Filter through Celite to remove catalyst. Concentrate to yield the aniline oil.
-
Product: 2-(3-Phenylpropoxy)aniline.
-
Note: Store under inert gas; anilines oxidize over time.
-
Step 3: Acylation (Installation of the Warhead)
-
Dissolve 2-(3-phenylpropoxy)aniline (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM at 0°C .
-
Add Bromoacetyl bromide (1.1 eq) dropwise over 20 min. Caution: Exothermic.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Wash with 1N HCl (to remove unreacted aniline), saturated
, and brine. -
Purification: Recrystallize from Ethanol or purify via flash chromatography (0-30% EtOAc/Hexane).
-
Final Product:2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide .
-
Protocol B: Diversification via Nucleophilic Substitution ( )
Application: Generating a library of ion channel blockers or GPCR ligands by displacing the bromine with secondary amines.
Reagents:
-
Secondary Amines (e.g., Morpholine, N-Methylpiperazine, Pyrrolidine)
-
Base:
or DIPEA -
Solvent: Acetonitrile (ACN) or DMF
Procedure:
-
Dissolve 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide (1.0 eq) in ACN.
-
Add
(2.0 eq) and the Secondary Amine (1.2 eq). -
Stir at 60°C for 3–6 hours.
-
Mechanistic Note: The reaction proceeds via a standard
pathway. The steric bulk of the ortho-alkoxy group rarely hinders attack at the -methylene.
-
-
Workup: Filter salts, concentrate, and purify via HPLC or column chromatography.
Data Summary: Typical Yields for Amine Displacement
| Nucleophile | Product Type | Typical Yield | Application |
| Morpholine | Morpholino-acetamide | 85-92% | Solubility enhancement |
| N-Methylpiperazine | Piperazinyl-acetamide | 80-88% | GPCR targeting (Basic amine) |
| Imidazole | Imidazolyl-acetamide | 75-80% | CYP450 inhibition potential |
| Thiophenol | Thioether-acetamide | 90-95% | Lipophilic pocket exploration |
Advanced Application: Covalent Probe Discovery
This intermediate acts as a Cysteine-Reactive Electrophile . It can be used to "fish" for drug targets containing non-catalytic cysteines near a hydrophobic binding pocket.
Protocol:
-
Incubate the protein target (
) with the compound ( ) in PBS (pH 7.4) for 1 hour. -
Digest protein with trypsin.
-
Analyze via LC-MS/MS to identify the alkylated peptide.
-
Mass Shift: Look for a mass increase of +267.1 Da (Molecular weight of the scaffold minus HBr).
-
Visualizing the Workflow
Caption: Synthetic pathway from commodity chemicals to the target intermediate and its downstream applications in library generation and proteomic profiling.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | O-alkylation vs N-alkylation competition (if amine present) or poor leaving group. | Ensure starting material is 2-nitrophenol (not aminophenol) to prevent N-alkylation. Use KI as a catalyst (Finkelstein) if reaction is slow. |
| Incomplete Acylation (Step 3) | HCl byproduct deactivating the nucleophilic amine. | Ensure Triethylamine is present in excess (1.2–1.5 eq) to scavenge HCl. Add reagent slowly at 0°C. |
| Hydrolysis of Bromide | Presence of water in solvent during storage. | Store the bromoacetamide in a desiccator at -20°C. React immediately after synthesis if possible. |
| Over-alkylation (Step 4) | Primary amines reacting twice. | Use secondary amines for clean mono-substitution. If using primary amines, use large excess of amine or bulky protecting groups. |
References
-
General Synthesis of N-Aryl-2-bromoacetamides
-
Rani, N. et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals.
-
-
Reactivity of
-Bromoacetamides in Heterocycle Synthesis:-
Boulasin, I. et al. (2022).[4] Probing N‐Alkoxy Effects in Domino Reactions of
-Bromoacetamide Derivatives Towards Functionalized -Lactams. Deutsche Nationalbibliothek.
-
-
Ortho-Alkoxy Aniline Scaffolds in Drug Discovery
-
Patent WO2008010764A2. (2008). A process for the preparation of substituted 2-acetylamino-alkoxyphenyl derivatives. Google Patents.
-
-
Mechanistic Insight (Hofmann/S
2):-
Vedantu. (2024).[5] Reaction of acetamide derivatives and degradation pathways.
-
Sources
- 1. WO2008010764A2 - A process for the preparation of substituted 2-acetylamino-alkoxyphenyl - Google Patents [patents.google.com]
- 2. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irejournals.com [irejournals.com]
- 4. d-nb.info [d-nb.info]
- 5. When acetamide is treated with NaOBr the product formed class 12 chemistry CBSE [vedantu.com]
Application Note: Nucleophilic Substitution Protocols for 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide
Executive Summary
This technical guide details the reactivity and application of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide (BPPA) . This molecule represents a classic Targeted Covalent Inhibitor (TCI) scaffold.[1] It features a reactive electrophile (
BPPA is primarily used in two high-value research workflows:
-
Chemical Biology: As a cysteine-reactive probe to map hydrophobic binding pockets in proteins (e.g., kinases, GPCRs).
-
Medicinal Chemistry: As a late-stage intermediate for synthesizing focused libraries of heterocycles via
displacement.
Chemical Basis & Mechanism
The "Dock-and-Lock" Mechanism
BPPA is designed to function via a two-step mechanism, often described as "Dock-and-Lock."
-
Docking (Reversible): The hydrophobic 2-(3-phenylpropoxy)phenyl moiety drives non-covalent affinity, anchoring the molecule into hydrophobic pockets (e.g., allosteric sites of enzymes).
-
Locking (Irreversible): The
-bromoacetamide warhead is positioned in proximity to a nucleophilic residue (typically Cysteine). An intermolecular reaction occurs, forming a permanent thioether bond.
Reaction Kinetics ( )
The reaction proceeds via a concerted bimolecular nucleophilic substitution (
Factors influencing reactivity:
-
Leaving Group: Bromide is a moderate leaving group (better than Cl, worse than I), offering a balance between stability in solution and reactivity toward thiols.
-
Sterics: The amide nitrogen is planar, keeping the
-carbon relatively accessible, though ortho-substitution on the phenyl ring can induce twist, affecting the trajectory of the incoming nucleophile.
Mechanistic Pathway Diagram
The following diagram illustrates the bifurcation of BPPA utility into Proteomic Profiling (Cysteine attack) and Library Synthesis (Amine attack).
Caption: Dual-pathway utility of BPPA. Pathway A depicts covalent protein labeling; Pathway B depicts synthetic derivatization.
Safety & Handling (Critical)
-
Hazard Class: Alkylating Agent. Potent skin and eye irritant; potential sensitizer.
-
Storage: Store at -20°C under inert atmosphere (
or Ar). Protect from light to prevent radical debromination. -
Quenching: All waste streams containing BPPA must be quenched with 10% aqueous sodium thiosulfate or excess cysteine before disposal.
Application A: Covalent Kinase/Receptor Labeling
Objective: To assess the ability of BPPA to covalently modify a target protein containing a solvent-accessible cysteine.
Materials
-
Substrate: Recombinant Target Protein (e.g., 5 µM in PBS).
-
Reagent: BPPA (10 mM stock in anhydrous DMSO).
-
Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl. (Avoid DTT or
-ME; use TCEP if reduction is needed). -
Quench: 50 mM Dithiothreitol (DTT).
Protocol
-
Preparation: Dilute the protein to 5 µM in the reaction buffer.
-
Activation: Add TCEP (10 µM final) to ensure surface cysteines are reduced. Incubate for 10 mins on ice.
-
Labeling: Add BPPA to the protein solution.
-
Screening Concentration: 50 µM (10-fold excess).
-
DMSO Limit: Ensure final DMSO concentration is <1% to prevent protein denaturation.
-
-
Incubation: Incubate at 25°C for 60 minutes.
-
Note:
-bromoacetamides are slower than acrylamides; 1 hour is standard for initial kinetics.
-
-
Quenching: Add DTT to a final concentration of 5 mM to scavenge unreacted BPPA.
-
Analysis: Analyze via Intact Protein LC-MS.
Data Interpretation (Mass Shift)
The reaction results in the loss of
-
Mass Calculation:
-
BPPA MW: ~348.24 Da
-
Leaving Group (Br): -79.90 Da
-
Proton Loss (from Cys-SH): -1.01 Da
-
Expected Mass Shift (+
): +267.33 Da
-
| Observation | Interpretation | Action |
| +267 Da Peak | Successful mono-labeling. | Proceed to tryptic digest/peptide mapping. |
| +534 Da Peak | Non-specific labeling (2 sites). | Reduce BPPA concentration or incubation time. |
| No Shift | No reaction. | Check Cys accessibility (sterics) or increase pH to 8.0. |
Application B: Synthetic Derivatization (Library Generation)
Objective: To displace the bromine with a secondary amine (e.g., morpholine) to generate a "drug-like" molecule with improved solubility.
Materials
-
Electrophile: BPPA (1.0 eq).
-
Nucleophile: Morpholine (1.2 eq).
-
Base:
(2.0 eq) or DIPEA (1.5 eq). -
Solvent: Acetonitrile (ACN) or DMF (anhydrous).
Step-by-Step Synthesis Protocol
-
Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve BPPA (100 mg, 0.287 mmol) in ACN (3 mL).
-
Base Addition: Add
(79 mg, 0.574 mmol). The suspension will remain heterogeneous. -
Nucleophile Addition: Add Morpholine (30 µL, 0.344 mmol) dropwise.
-
Reaction: Stir at 60°C for 4 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (BPPA) usually has a higher
than the amine product. -
LC-MS Check: Look for the disappearance of the Br isotope pattern (1:1 ratio of M/M+2) and appearance of the product mass (
= ~355.4).
-
-
Workup:
-
Filter off the inorganic salts (
). -
Concentrate the filtrate under reduced pressure.
-
Redissolve in EtOAc (10 mL) and wash with water (2 x 5 mL) and Brine (1 x 5 mL).
-
-
Purification: If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Yield & Characterization Expectations
-
Typical Yield: 85-95% (The
-bromoacetamide is highly reactive toward secondary amines). -
NMR Signature: The singlet for the
-methylene protons ( ) at ~4.0 ppm will shift upfield to ~3.2 ppm upon amination ( ).
Troubleshooting & Critical Parameters
Hydrolysis Competition
In aqueous buffers (Application A), hydroxide ions (
-
Symptom: Formation of the
-hydroxy byproduct (+205 Da shift instead of +267 Da). -
Solution: Lower the pH to 7.0-7.2. Thiolates are better nucleophiles than hydroxides at neutral pH.
Solubility Issues
The "3-phenylpropoxy" tail makes BPPA highly lipophilic.
-
Issue: Precipitation upon addition to aqueous buffer.
-
Protocol Adjustment: Pre-dilute BPPA in a 1:1 DMSO:Water mix before adding to the protein solution, or use a detergent (0.05% Tween-20) in the buffer to maintain solubility.
Stability
-bromoacetamides are light-sensitive.-
Observation: Solution turns yellow/brown over time (liberation of
or radical species). -
Prevention: Always prepare fresh stocks immediately before use.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Discusses the mechanism and safety of
-haloacetamide warheads. [Link] -
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Establishes protocols for cysteine profiling using electrophilic probes. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Provides comparative reactivity data for bromo- vs chloro-acetamides. [Link]
-
World Health Organization (WHO). "Safe handling of hazardous chemicals." General guidelines for handling alkylating agents. [Link]
Sources
Application Note: Solvent Selection for the Dissolution of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide for Pre-Clinical Assays
Abstract
This application note provides a comprehensive guide for the rational selection of an appropriate solvent for 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide, a compound of interest in drug discovery pipelines. The successful execution of in vitro and in vivo assays is critically dependent on the complete dissolution and stability of the test compound. This document outlines a systematic approach, combining theoretical structural analysis with a practical, step-by-step experimental protocol for solubility screening. The goal is to empower researchers to identify a solvent system that ensures compound integrity, maximizes bioavailability in the assay, and minimizes potential solvent-induced artifacts.
Introduction: The Critical Role of Solvent Selection
The journey of a potential therapeutic agent from a synthesized powder to a data-generating molecule in a biological assay is fraught with potential pitfalls. A primary, and often underestimated, hurdle is the initial step of dissolution. Incomplete solubilization of a test compound, such as 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide, can lead to a cascade of erroneous results, including underestimation of potency, poor reproducibility, and misleading structure-activity relationships (SAR). The choice of solvent is therefore not a trivial matter of convenience but a foundational parameter of experimental design. An ideal solvent must not only fully dissolve the compound at the desired concentration but also be compatible with the specific assay system (e.g., cell-based assays, enzyme kinetics, or animal models) and not interfere with the biological readout.[1][2] This is particularly crucial for compounds intended for pre-clinical evaluation, where data integrity is paramount.
Theoretical Assessment of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide Solubility
A structural analysis of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide (Figure 1) provides initial clues to its likely solubility profile. The principle of "like dissolves like" is a useful starting point for this analysis.[3]
Figure 1: Chemical Structure of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide SMILES: C1=CC=C(C=C1)CCCOC2=CC=CC=C2NC(=O)CBr[4]
The molecule possesses several distinct functional groups that contribute to its overall physicochemical properties:
-
Aromatic Rings: The two phenyl rings are non-polar and will favor interactions with non-polar or moderately polar solvents.
-
Propoxy Linker: The ether linkage in the phenylpropoxy group introduces some polarity and potential for hydrogen bond acceptance.
-
Acetamide Group: The amide functional group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature suggests that polar aprotic and some polar protic solvents may be effective.
-
Bromo Substituent: The bromine atom adds to the molecular weight and can participate in halogen bonding, but its contribution to overall polarity is modest.
Based on this analysis, it is predicted that 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide will exhibit limited solubility in purely aqueous or highly non-polar aliphatic hydrocarbon solvents. Its solubility is likely to be highest in polar aprotic solvents that can effectively solvate the amide group and the aromatic rings.
Recommended Solvents for Initial Screening
Based on the theoretical assessment, a range of solvents with varying polarities should be screened. The following table (Table 1) lists recommended solvents, along with their key properties relevant to their use in biological assays.
Table 1: Candidate Solvents for Solubility Screening
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (20°C) | Notes on Use in Assays |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47 | Widely used for stock solutions; can have cytotoxic effects at concentrations typically above 1%.[1][5][6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | A versatile solvent for many organic compounds; use in cell-based assays should be carefully evaluated.[7][8][9][10] |
| Acetonitrile (ACN) | Polar Aprotic | 81.6 | 37.5 | Common in analytical chemistry, particularly HPLC; less toxic than some other organic solvents.[11][12][13] |
| Isopropanol (IPA) | Polar Protic | 82.6 | 19.9 | Can dissolve a range of non-polar and polar compounds; generally well-tolerated in many assay systems at low concentrations.[14][15][16][17][18] |
| Ethanol (EtOH) | Polar Protic | 78.3 | 24.6 | Often used in assays, but can have biological effects; less toxic than methanol.[5] |
Experimental Protocol for Solvent Screening and Stock Solution Preparation
This section details a systematic workflow for determining the optimal solvent and preparing a stable, concentrated stock solution of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide.
Materials and Equipment
-
2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide (solid powder)
-
Candidate solvents (high purity, e.g., HPLC or ACS grade)[19][20]
-
Calibrated analytical balance
-
Volumetric flasks (Class A)[21]
-
Glass vials with Teflon-lined screw caps[22]
-
Pipettes (calibrated)
-
Vortex mixer
-
Water bath sonicator
-
Microscope
Workflow for Solvent Selection
The following diagram (Figure 2) illustrates the decision-making process for selecting an appropriate solvent.
Caption: Solvent Selection Workflow Diagram.
Step-by-Step Procedure
-
Preparation of Trial Solutions:
-
Accurately weigh a small amount (e.g., 1-2 mg) of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide into separate, clean glass vials.
-
Add a calculated volume of each candidate solvent to achieve a target concentration, for example, 10 mg/mL. It is important to start with a concentration that is higher than the final working concentration required for the assays.[23][24][25]
-
Tightly cap the vials to prevent solvent evaporation.[22]
-
-
Solubility Assessment:
-
Vortex each vial vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vials in a water bath sonicator for 10-15 minutes.
-
Gentle warming (e.g., to 37°C) can be attempted, but be cautious as this may affect the stability of the compound.
-
Visually inspect each vial against a dark background. A suitable solvent will yield a clear solution with no visible particulates.
-
For the most promising candidates, place a small drop of the solution on a microscope slide and examine for any undissolved micro-crystals.
-
-
Selection of Primary Solvent:
-
The best initial solvent is the one that completely dissolves the compound at the highest concentration with the least amount of physical intervention (e.g., sonication or heating).
-
Consider the compatibility of the solvent with the intended assay. For cell-based assays, DMSO is often preferred, but the final concentration in the assay medium must be kept low (typically ≤ 0.5%) to avoid cytotoxicity.[5][6]
-
-
Preparation of a Concentrated Stock Solution:
-
Once the optimal solvent is identified, prepare a larger volume of a concentrated stock solution (e.g., 10 mM or 20 mM).
-
Use a calibrated analytical balance and a Class A volumetric flask for accuracy.[21]
-
For example, to prepare 5 mL of a 10 mM stock solution of a compound with a molecular weight of 362.25 g/mol , you would weigh out 18.11 mg of the compound and dissolve it in the chosen solvent to a final volume of 5.00 mL.
-
Filter the stock solution through a 0.22 µm syringe filter if any particulates are suspected, especially if it will be used in sterile cell culture applications.
-
-
Short-Term Stability Testing:
-
The stability of the compound in the chosen solvent is critical.[26][27][28][29][30]
-
Aliquot the stock solution into several small-volume tubes to avoid repeated freeze-thaw cycles of the main stock.
-
Subject a few aliquots to a series of freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).
-
After the cycles, visually inspect the solution for any signs of precipitation. If available, analytical techniques such as HPLC can be used to confirm that the compound has not degraded.
-
Conclusion and Best Practices
The selection of an appropriate solvent is a foundational step for obtaining reliable and reproducible data in assays involving 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide. A systematic screening approach, beginning with a theoretical analysis of the compound's structure and followed by a rigorous experimental protocol, is highly recommended. For this particular compound, polar aprotic solvents such as DMSO and DMF are predicted to be the most effective. However, empirical testing is essential.
Key Recommendations:
-
Always use high-purity solvents to avoid introducing confounding variables into your assays.[19]
-
Prepare concentrated stock solutions and dilute them to the final working concentration immediately before use.[23]
-
Keep the final solvent concentration in assays as low as possible , especially in cell-based systems, and always include a vehicle control (assay medium with the same final concentration of the solvent) in your experiments.
-
Store stock solutions appropriately , typically at -20°C or -80°C in tightly sealed vials, and minimize the number of freeze-thaw cycles.
By following the guidelines and protocols outlined in this application note, researchers can confidently prepare solutions of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide that are suitable for a wide range of pre-clinical assays, thereby ensuring the integrity and validity of their experimental results.
References
-
Al-Ghamdi, M. A., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. [Link]
-
Fiveable. (2025, August 15). DMF Definition - Organic Chemistry Key Term. [Link]
-
Gotor, V., et al. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC - NIH. [Link]
-
Wikipedia. Isopropyl alcohol. [Link]
-
Scribd. Solvent Properties. [Link]
-
Meyder, A., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?[Link]
-
Wikipedia. Solvent. [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]
-
Wikipedia. Dimethylformamide. [Link]
-
Ates, G., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
-
Open Access Pub. Acetonitrile. Journal of New Developments in Chemistry. [Link]
-
Taylor & Francis. Dimethylformamide – Knowledge and References. [Link]
-
SciSpace. Acetonitrile as tops solvent for liquid chromatography and extraction. [Link]
-
KBV Research. (2024, May 15). Why is Acetonitrile Used in HPLC?[Link]
-
Green Rose Chemistry. (2023, March 1). Isopropanol Replacement - Why and How?[Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]
-
Belluti, F., et al. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC. [Link]
-
Do, T. H. T., et al. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]
-
University of Rochester. COMMON SOLVENT PROPERTIES. [Link]
-
Scribd. Stock Solution Preparation Guide. [Link]
-
O’Neil, M. J. (Ed.). (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Prof. Murov. Common Organic Solvents: Table of Properties. [Link]
-
Ates, G., et al. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Jagiellonian Center of Innovation. THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. [Link]
-
Cold Spring Harbor Laboratory Press. Stock Solutions. [Link]
-
Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
-
Enfanos. Preparation of Stock Solutions. [Link]
-
Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. [Link]
-
Anxin Chemistry Co.,Ltd. (2025, June 13). isopropanol solubility. [Link]
-
PMC. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
-
BioProcess International. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing?[Link]
-
International Journal of Drug Development and Research. (2012, March 17). Stability testing of Pharmaceutical Products. [Link]
-
Pure Synth. (2025, December 10). Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. [Link]
-
ResearchGate. Effect of the type of extraction solvent on the extraction efficiency. [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]
-
Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
BIOGEN Científica. 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide. [Link]
-
PubChem. 2-Bromo-N-phenylacetamide. [Link]
-
ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
Sources
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide [biogen.es]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. fiveable.me [fiveable.me]
- 8. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meadowschemical.com [meadowschemical.com]
- 10. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 11. openaccesspub.org [openaccesspub.org]
- 12. kbvresearch.com [kbvresearch.com]
- 13. labproinc.com [labproinc.com]
- 14. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Isopropanol Replacement - Why and How? [greenrosechemistry.com]
- 17. 2-丙醇 [sigmaaldrich.com]
- 18. isopropanol solubility - Cangzhou Bohai New District Anxin Chemistry Co.,Ltd [sellcellulose.com]
- 19. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 20. pure-synth.com [pure-synth.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. enfanos.com [enfanos.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. scribd.com [scribd.com]
- 25. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 26. pharmtech.com [pharmtech.com]
- 27. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 28. japsonline.com [japsonline.com]
- 29. ema.europa.eu [ema.europa.eu]
- 30. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide
Ticket ID: #SYN-2024-BPPA Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
Welcome to the technical support hub for the synthesis of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide . This molecule presents a classic "sandwich" challenge: a lipophilic tail (phenylpropoxy), a nucleophilic core (aniline), and a highly reactive electrophilic head (bromoacetamide).
The Core Problem: The final yield is often compromised not by the complex ether linkage, but by the deceptive simplicity of the final acylation step. The
This guide breaks the synthesis into three modular phases. Follow the "Golden Rules" in each section to maximize yield.
Phase 1: The Foundation (Etherification)
Reaction: 2-Nitrophenol + 1-Bromo-3-phenylpropane
Common User Issues
-
Issue: Incomplete conversion of 2-nitrophenol.
-
Issue: Formation of sticky, tar-like byproducts.
Troubleshooting Protocol
| Variable | Recommendation | The "Why" (Causality) |
| Solvent | DMF (N,N-Dimethylformamide) | The phenoxide anion is a tight ion pair. DMF is polar aprotic, which solvates the cation ( |
| Base | Strong enough to deprotonate the phenol ( | |
| Catalyst | KI (Potassium Iodide) - Optional | Finkelstein logic: KI converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the reaction rate. |
Step-by-Step Optimization
-
Dissolve 2-Nitrophenol (1.0 eq) in DMF (5 mL/mmol).
-
Add
(1.5 eq). Stir for 15 min at RT (ensure deprotonation; color change to bright yellow/orange). -
Add 1-Bromo-3-phenylpropane (1.1 eq).
-
Critical: Heat to 60-80°C . Do not reflux vigorously. High heat promotes elimination side reactions.
-
Workup: Pour into ice water. The product should precipitate as a solid.[1] If it oils out, extract with EtOAc, but wash the organic layer 3x with water to remove DMF, which can poison the next reduction step.
Phase 2: The Bridge (Reduction)
Reaction: 1-Nitro-2-(3-phenylpropoxy)benzene
Common User Issues
-
Issue: Ether cleavage (loss of the phenylpropyl tail).
-
Issue: Incomplete reduction (nitroso intermediates).
Troubleshooting Protocol
| Method | Status | Notes |
| Recommended | Cleanest workup. Use EtOAc or MeOH. If the ether cleavage is observed (rare but possible with benzyl-like ethers), add a drop of pyridine to poison the catalyst slightly. | |
| Fe + | Alternative | Use if you lack hydrogenation equipment. Gentle and selective. Will not touch the ether linkage. |
| Sn/HCl | Avoid | Strong acid + heat can cleave the ether linkage via acid-catalyzed hydrolysis. |
Phase 3: The Critical Step (Acylation)
Reaction: 2-(3-phenylpropoxy)aniline + Bromoacetyl bromide
⚠️ ALERT: This is where 80% of yield loss occurs. The product contains a highly reactive alkyl bromide.[2] If your reaction conditions are too warm or too basic, the unreacted aniline will attack the product's bromine position (N-alkylation) instead of the carbonyl (N-acylation), forming a dimer.
The "Inverse Addition" Protocol (Gold Standard)
To prevent the amine from seeing the product, we must ensure the electrophile (acid bromide) is always in excess until the reaction is done.
Reagents:
-
Substrate: 2-(3-phenylpropoxy)aniline (1.0 eq)
-
Reagent: Bromoacetyl bromide (1.1 eq)
-
Base: Triethylamine (
) (1.2 eq) or saturated (biphasic) -
Solvent: DCM (Dichloromethane) - Anhydrous
Procedure:
-
Preparation: Dissolve Bromoacetyl bromide (1.1 eq) in DCM in a round-bottom flask. Cool to -10°C (Salt/Ice bath).
-
Addition: Dissolve the Aniline (1.0 eq) and
(1.2 eq) in DCM. Add this solution dropwise to the cold acid bromide solution over 30-60 minutes.-
Why? By adding the amine to the acid bromide, the concentration of free amine is always low relative to the acylating agent. This forces the amine to react with the carbonyl (fastest) rather than the alkyl bromide (slower).
-
-
Quench: Once addition is complete, stir for 15 min at 0°C, then immediately wash with dilute HCl (1M) to remove unreacted amine, followed by
.
Visual Troubleshooting Logic
Caption: Diagnostic logic tree for identifying the root cause of yield loss during the final acylation step.
Summary of Quantitative Optimization
| Parameter | Standard Condition | Optimized Condition | Expected Yield Increase |
| Etherification Temp | Reflux ( | +10-15% (Less tar) | |
| Acylation Temp | Room Temp ( | +20-30% (Less dimer) | |
| Acylation Mode | Add Acid Bromide to Amine | Add Amine to Acid Bromide | +15% (Selectivity) |
| Purification | Column Chromatography | Recrystallization (EtOH) | Higher Purity |
References
-
Williamson Ether Synthesis Mechanism & Conditions
-
Acyl
-
BenchChem.[1] "Synthesis routes of 2-Bromo-N-phenylacetamide."
-
-
Prevention of Side Reactions in
-Haloacylation - Process Safety & Scale-up (Acylation Hazards) ChemicalBook. "2-BROMO-N-PHENYL-ACETAMIDE Properties & Safety."
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. irejournals.com [irejournals.com]
- 11. mdpi.org [mdpi.org]
- 12. 2-BROMO-N-PHENYL-ACETAMIDE | 5326-87-4 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide
Welcome to the technical support guide for the purification of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide via recrystallization. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for rational problem-solving, grounded in established chemical principles.
The challenge with novel or specialized compounds like 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide is often the absence of established, published recrystallization procedures. This guide, therefore, focuses on empowering you to determine the optimal conditions through a systematic and scientifically sound approach.
Part 1: Frequently Asked Questions (FAQs)
Here, we address common questions that arise when developing a recrystallization protocol for a new chemical entity.
Q1: What is the first step in choosing a recrystallization solvent for a new compound?
The foundational step is to determine the ideal solubility characteristics of a solvent for recrystallization: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility is the driving force for crystal formation upon cooling. A preliminary screening with a range of solvents of varying polarities is the most effective starting point.
Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree.
Troubleshooting Steps:
-
Lower the temperature of the solution before cooling. If you are using a high-boiling point solvent, try dissolving the compound at a temperature below its melting point.
-
Use a lower-boiling point solvent. This is often the most effective solution.
-
Add more solvent. This will reduce the saturation of the solution and may promote crystal growth over oiling.
-
Introduce a seed crystal. A small crystal of the pure compound can provide a nucleation site for crystal growth.
Q3: How do I perform a "solvent pair" recrystallization, and when is it necessary?
A solvent pair recrystallization is employed when no single solvent provides the desired solubility profile. This technique uses two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble solvent").
The general procedure involves dissolving the compound in a minimal amount of the hot soluble solvent. The insoluble solvent is then added dropwise to the hot solution until it becomes cloudy (the cloud point), indicating the start of precipitation. A few drops of the soluble solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q4: My crystals are very fine and difficult to filter. How can I obtain larger crystals?
The rate of cooling is a primary determinant of crystal size. Rapid cooling often leads to the formation of small, impure crystals, while slow, undisturbed cooling allows for the growth of larger, purer crystals. To achieve this, you can:
-
Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Insulate the flask with a beaker of hot water or glass wool to slow the cooling process.
Part 2: Troubleshooting Guide - Systematic Solvent Selection
This section provides a systematic workflow for identifying a suitable recrystallization solvent for 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide.
Step 1: Initial Solvent Screening
The goal of this step is to quickly assess the solubility of your compound in a variety of common laboratory solvents at room temperature and at their boiling points.
Experimental Protocol:
-
Place approximately 20-30 mg of your crude 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide into separate small test tubes.
-
To each test tube, add a different solvent dropwise, starting with about 0.5 mL. The table below provides a suggested list of solvents to screen, ordered by polarity.
-
Observe the solubility at room temperature. If the compound dissolves completely, that solvent is unsuitable for single-solvent recrystallization.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent.
-
If the compound dissolves completely at the boiling point, you have a potential candidate for a single-solvent recrystallization.
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
Table 1: Suggested Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexanes | 69 | Non-polar | Good for removing non-polar impurities. |
| Toluene | 111 | Non-polar | Higher boiling point than hexanes. |
| Ethyl Acetate | 77 | Intermediate | A versatile solvent for many organic compounds. |
| Acetone | 56 | Intermediate | Lower boiling point, can be a good choice. |
| Isopropanol | 82 | Polar | A common choice for recrystallization. |
| Ethanol | 78 | Polar | Similar to isopropanol, often used in solvent pairs. |
| Methanol | 65 | Polar | Very polar, may be too good a solvent. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent for this molecule. |
Step 2: Workflow for Solvent Selection
The following diagram illustrates the decision-making process during solvent screening.
Caption: Workflow for single-solvent screening.
Step 3: Developing a Solvent Pair System
If no single solvent is ideal, a solvent pair is the next logical step. The molecule 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide has both non-polar (phenyl rings, ether linkage) and polar (amide) functionalities, making it a prime candidate for a solvent pair system.
Logical Pairing Strategy:
-
Good Solvents: Based on the molecule's structure, polar aprotic solvents like ethyl acetate or acetone, or alcohols like ethanol or isopropanol are likely to be good "soluble" solvents.
-
Anti-Solvents: Non-polar solvents like hexanes or heptane, or a very polar solvent like water, would be logical choices for the "insoluble" or "anti-solvent."
The diagram below illustrates how to select a solvent pair.
Caption: Logic for selecting a miscible solvent pair.
References
Technical Support Center: Bromoacetamide Coupling Optimization
Topic: Kinetic Tuning & Specificity in Covalent Probe Discovery
Introduction: The "Goldilocks" Warhead
Welcome to the Covalent Labeling Support Hub. If you are here, you likely value specificity over raw speed.
Bromoacetamides occupy a critical "Goldilocks" zone in chemical biology and drug discovery. Unlike the hyper-reactive maleimides (which risk rapid hydrolysis and exchange) or the highly reactive iodoacetamides (which can alkylate without proximity), bromoacetamides are mild electrophiles . They often require proximity-driven reactivity —meaning they only form a covalent bond effectively when the ligand binds the target protein, placing the warhead near a cysteine nucleophile (
The Core Challenge: Users often mistake the intrinsic slowness of bromoacetamide for experimental failure, leading to aggressive (and destructive) compensatory measures like heating or extreme pH.
This guide provides the diagnostic logic to optimize reaction time without sacrificing the structural integrity of your target.
Module 1: Diagnostic Logic (Visual)
Before altering your protocol, determine if your issue is Kinetic Competence (reaction too slow) or Chemo-selectivity (reaction too promiscuous).
Figure 1: Decision matrix for optimizing bromoacetamide coupling. Use this flow to distinguish between reactivity limits and selectivity failures.
Module 2: The Kinetics FAQ (The "Why")
Q1: Why is my bromoacetamide reaction taking 6+ hours when iodoacetamide (IAM) takes 30 minutes?
A: This is a feature, not a bug. The halide leaving group dictates intrinsic reactivity: I > Br > Cl.
-
The Mechanism: The reaction proceeds via an
mechanism where the thiolate anion ( ) attacks the -carbon. The C-Br bond is stronger than the C-I bond, making the activation energy higher. -
The Benefit: Because it is slower, bromoacetamide is less likely to react with transiently exposed cysteines or solvent-exposed nucleophiles that are not in the binding pocket. This makes it superior for Fragment-Based Drug Discovery (FBDD) where you want the binding affinity (
) to drive the reaction, not just raw chemical reactivity ( ).
Q2: Can I increase the temperature to 37°C or 50°C to speed it up?
A: Strongly Disadvised. While Arrhenius' law states rate increases with temperature, thermal energy also increases the "breathing" (dynamic motion) of the protein.
-
Risk: This exposes "cryptic" cysteines (buried hydrophobic residues) that are normally inaccessible.
-
Result: You will see conversion, but it will be non-specific unfolding-driven alkylation, leading to false positives in screening data. Keep reactions at 4°C to 25°C .
Q3: How does pH affect the reaction time?
A: Cysteine alkylation requires the thiolate form (
-
The Math: The typical Cys pKa is ~8.3.
-
At pH 6.5: < 2% of Cys is reactive thiolate. (Great for high selectivity, very slow).
-
At pH 8.0: ~30-40% is thiolate. (Faster, moderate risk).
-
-
Troubleshooting: If your reaction is dead at pH 7.0, try pH 7.5 or 8.0. Do not exceed pH 8.5 , as bromoacetamide will begin to alkylate Lysine residues (amines) and N-termini, ruining specificity [1].
Module 3: Troubleshooting Specific Failures
| Symptom | Probable Cause | Corrective Action |
| 0% Labeling after 4 hours | Protonated Thiol: Buffer pH is too low relative to the Cys pKa. | Increase pH by 0.5 units. Ensure buffer is not Tris (which can react with high-activity electrophiles over long durations), though HEPES/Phosphate is safer. |
| "Fuzzy" MS Peaks (+57, +114 Da) | Over-Alkylation: The probe is reacting with N-term or Lysines. | Reduce Reaction Time. You have passed the "specificity window." Switch to pH 7.0 to suppress amine reactivity. |
| Precipitation | Hydrophobic Aggregation: The probe is too hydrophobic, or DMSO conc. is >5%. | Limit DMSO to <2%.[1] Ensure the probe is soluble before adding protein. |
| Methionine Oxidation (+16 Da) | Side Reaction: Long incubations without degassing. | Degas buffers. Add TCEP (which is compatible with bromoacetamides, unlike maleimides which can sometimes react with TCEP). |
Module 4: Validated Protocol (Time-Course Optimization)
Objective: Determine the
Materials
-
Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5 (Degassed).
-
Protein: Target protein at 5 µM.
-
Probe: Bromoacetamide compound at 50 µM (10x excess).
-
Quench: 100 mM DTT (Freshly prepared).
Step-by-Step Methodology
-
Preparation:
-
Prepare a "Master Mix" of Protein (5 µM) in buffer.
-
Prepare Probe stock (5 mM in DMSO).
-
-
Initiation:
-
Add Probe to Master Mix (Final: 50 µM Probe, 1% DMSO).
-
Vortex gently and incubate at 20°C .
-
-
Aliquot & Quench (The Critical Step):
-
At T = 0, 15 min, 30 min, 1 h, 2 h, 4 h, 12 h :
-
Remove 20 µL of reaction mixture.
-
Immediately add 2 µL of 100 mM DTT (Final: ~10 mM).
-
Why? DTT contains two thiols that react faster than the protein, effectively "freezing" the reaction state for analysis [2].
-
-
Readout (Intact Protein LC-MS):
-
Analyze aliquots via LC-MS (Q-TOF or Orbitrap).
-
Deconvolute spectra to calculate % Occupancy.
-
Data Analysis & Interpretation
Summarize your data in a table to identify the "Specificity Window."
| Time Point | % Target Occupancy (Expected Mass) | % Off-Target (Target + 2x Probe) | Interpretation |
| 15 min | 5% | 0% | Too slow. |
| 1 h | 45% | 0% | Linear phase. |
| 4 h | 95% | 2% | OPTIMAL STOP POINT. |
| 12 h | 98% | 35% | Over-alkylation. Specificity lost. |
Module 5: Mechanistic Visualization
Understanding the competing pathways is vital for troubleshooting.
Figure 2: Competing reaction pathways. Note that amine modification (red) becomes competitive only when reaction times are excessive or pH is too alkaline.
References
-
Jiao, X., et al. (2023).[2] "Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis." Analytical Chemistry.
-
Thermo Fisher Scientific. "Thiol-Reactive Probe Labeling Protocol." Technical Support Guides.
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.
-
Boeckler, C., et al. (2000). "Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols." Bioconjugate Chemistry.
Sources
Technical Support Center: Optimizing Solubility & Screening for 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide
Executive Summary: The Molecule & The Problem
You are likely encountering issues with 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide because it possesses a "dual-threat" chemical profile that complicates aqueous screening:
-
High Lipophilicity (LogP > 4.0): The molecule contains two phenyl rings linked by a propoxy chain. This "greasy" scaffold drives the compound to precipitate in aqueous buffers or, more insidiously, form colloidal aggregates .
-
Electrophilic Reactivity: The
-bromoacetamide group is a covalent warhead designed to alkylate cysteine residues. This makes it susceptible to chemical quenching by standard buffer additives (like DTT), which mimics solubility loss (loss of potency).
This guide provides a self-validating workflow to distinguish between precipitation, aggregation, and chemical degradation.
Module 1: Stock Solution Integrity
The Root Cause: DMSO is hygroscopic. Water absorption into your DMSO stock causes the lipophilic compound to crash out inside the stock vial over time, often invisibly.
Protocol: Anhydrous Stock Preparation
-
Solvent: Use only anhydrous DMSO (99.9%, water <50 ppm).
-
Container: Store in amber glass vials with PTFE-lined caps. Avoid polystyrene (PS) or polypropylene (PP) for long-term storage, as lipophilic compounds can leach into plastics.
-
Aliquot Strategy: Do not freeze-thaw the main stock.
-
Prepare a 10 mM or 50 mM master stock.
-
Aliquot into single-use volumes (e.g., 20 µL) immediately.
-
Store at -20°C. Discard the aliquot after one use.
-
Technical Insight: If your stock solution appears slightly cloudy upon thawing, sonicate for 5 minutes at 40°C. If clarity does not return, the compound has likely crystallized irreversibly or hydrolyzed; discard the stock.
Module 2: The "Solvent Shock" Prevention
The Issue: Direct dilution of a 10 mM DMSO stock into an aqueous buffer (e.g., 1:1000 dilution) creates a local environment of high water content so rapidly that the compound precipitates before it can disperse—a phenomenon known as "Solvent Shock."
The 3-Step Serial Dilution Protocol
Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution plate (IDP).
Figure 1: Step-wise dilution workflow. By creating an intermediate step with higher organic content (10% DMSO), you allow the compound to solvate in a semi-aqueous phase before the final drop to assay conditions.
Module 3: Colloidal Aggregation (The False Positive)
The Issue: Lipophilic compounds like yours often form colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes non-specifically, leading to steep, artificial inhibition curves (False Positives).
Diagnostic: If your IC50 shifts significantly when you add a detergent, your compound was aggregating.
The Detergent Rescue Protocol
Standard assay buffers (PBS/HEPES) are insufficient. You must include a non-ionic detergent to disrupt colloids.
| Component | Standard Conc. | Recommendation for this Compound | Reason |
| Triton X-100 | 0.01% | 0.01% - 0.1% | Disrupts hydrophobic aggregates; raises Critical Aggregation Conc. (CAC).[1][2] |
| Tween-20 | 0.05% | 0.05% | Alternative if Triton interferes with detection (e.g., UV absorbance). |
| BSA | 0.1 mg/mL | 0.01% (w/v) | Carrier protein coats plastic walls, preventing compound loss to adsorption. |
Critical Warning: Do not exceed the Critical Micelle Concentration (CMC) of the detergent significantly, or you may sequester the compound into detergent micelles, causing a False Negative.
Module 4: Chemical Stability (The Warhead Issue)
The Issue: Your compound contains an
Buffer Incompatibility Table
| Reagent | Status | Interaction Mechanism |
| DTT (Dithiothreitol) | ⛔ FORBIDDEN | Rapidly attacks the bromoacetamide, rendering the compound inert. |
| ⛔ FORBIDDEN | Same as DTT; nucleophilic attack on the warhead. | |
| TCEP | ✅ SAFE | TCEP is a phosphine-based reducer; it is much less nucleophilic toward alkyl halides at neutral pH. |
| Tris Buffer | ⚠️ CAUTION | The free amine in Tris can react slowly over long incubations (>4 hours). Prefer HEPES or MOPS. |
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific screening data issues.
Figure 2: Diagnostic logic for screening failures. Follow the path based on your primary observation to identify the corrective action.
Frequently Asked Questions (FAQ)
Q: Can I increase DMSO to 5% in the assay to solve solubility? A: Generally, no . Most enzymes tolerate up to 1-2% DMSO. Above this, the solvent strips water from the protein surface, causing denaturation. If you must go higher, you must run a "DMSO Tolerance Curve" for your specific protein first to validate that activity remains >80% at 5% DMSO [1].
Q: The compound is clear, but I see no inhibition. Is it soluble? A: Not necessarily. It might be stuck to the plastic walls of your plate (adsorption).
-
Test: Add 0.01% BSA or CHAPS to the buffer. If activity returns, the compound was adsorbing to the plastic.
Q: How do I know if the bromoacetamide is still intact in my stock? A: Run an LC-MS of the stock solution.
-
Look for: A mass shift of -80 Da (loss of HBr and cyclization) or +18 Da (hydrolysis to alcohol). If the parent peak is <90%, re-synthesize or re-purchase.
References
-
Assay Guidance Manual (NCGC/NIH).DMSO Tolerance and Reagent Stability Testing.
-
Shoichet, B. K. (2006).[3] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. (Foundational paper on colloidal aggregation false positives).
-
Feng, B. Y., & Shoichet, B. K. (2006).[3] A detergent-based assay for the detection of promiscuous inhibitors.[3] Nature Protocols.[3] (The definitive protocol for using Triton X-100 to identify aggregates).
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS). J. Med.[1][4] Chem. (Context on reactive warheads and assay interference).
Sources
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wyatt.com [wyatt.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide
An In-Depth Comparison and Experimental Protocol
For researchers and professionals in the field of drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for providing detailed information about the molecular structure of a compound. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide , a complex molecule with potential applications in medicinal chemistry.
This guide will delve into a detailed prediction of its ¹H NMR spectrum, drawing comparisons with structurally similar, commercially available alternatives. Furthermore, it provides a robust experimental protocol for acquiring high-quality ¹H NMR data, ensuring scientific integrity and reproducibility.
Deciphering the Molecular Architecture: Predicted ¹H NMR Spectrum
The structure of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide presents a fascinating array of proton environments, each with a characteristic chemical shift and coupling pattern. A meticulous analysis of these signals is key to confirming its synthesis and purity.
Molecular Structure and Proton Labeling:
To facilitate the spectral analysis, the protons in the target molecule are systematically labeled as shown in the diagram below.
Structure of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide with proton labeling.
Based on established chemical shift principles and data from analogous structures, the predicted ¹H NMR spectrum is as follows:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Ha (NH) | 8.0 - 8.5 | Singlet (broad) | 1H | The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. |
| Hb (Br-CH2) | ~4.0 | Singlet | 2H | The methylene protons adjacent to the electronegative bromine atom and the carbonyl group are significantly deshielded. |
| Hc,d,e (Ar-H) | 6.9 - 7.5 | Multiplet | 4H | Protons on the disubstituted phenyl ring will exhibit complex splitting patterns due to ortho, meta, and para coupling. |
| Hf (O-CH2) | ~4.1 | Triplet | 2H | These methylene protons are adjacent to an oxygen atom, causing a downfield shift. They will appear as a triplet due to coupling with the adjacent CH₂ group (Hg). |
| Hg (CH2) | ~2.2 | Quintet | 2H | This central methylene group of the propoxy chain will be split into a quintet by the two neighboring CH₂ groups (Hf and Hh). |
| Hh (Ph-CH2) | ~2.8 | Triplet | 2H | These benzylic protons are deshielded by the adjacent phenyl group and will appear as a triplet due to coupling with Hg. |
| Hi,j,k,l (Ar-H) | 7.1 - 7.3 | Multiplet | 5H | The protons of the monosubstituted phenyl ring will appear as a complex multiplet in the aromatic region. |
Comparative ¹H NMR Analysis: Structural Alternatives
To provide a clearer understanding of the spectral features of the target molecule, a comparison with two commercially available, structurally related compounds is presented below.
Alternative 1: N-(2-Hydroxyphenyl)acetamide
This compound lacks the bulky 3-phenylpropoxy group and the bromoacetyl moiety. Its spectrum is significantly simpler.
Alternative 2: N-(2-Methoxyphenyl)acetamide
This alternative features a methoxy group instead of the extended propoxy chain, leading to distinct differences in the aliphatic region of the NMR spectrum.[1]
| Compound | Key Proton Signals and Chemical Shifts (δ, ppm) |
| 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide (Predicted) | ~8.0-8.5 (s, 1H, NH) , ~7.1-7.5 (m, 9H, Ar-H), ~4.1 (t, 2H, O-CH₂) , ~4.0 (s, 2H, Br-CH₂) , ~2.8 (t, 2H, Ph-CH₂) , ~2.2 (quintet, 2H, CH₂) |
| N-(2-Hydroxyphenyl)acetamide | ~9.3 (s, 1H, OH), ~8.1 (s, 1H, NH), ~6.8-7.9 (m, 4H, Ar-H), ~2.1 (s, 3H, COCH₃) |
| N-(2-Methoxyphenyl)acetamide [1] | ~8.3 (s, 1H, NH), ~6.8-8.3 (m, 4H, Ar-H), ~3.8 (s, 3H, OCH₃) , ~2.2 (s, 3H, COCH₃)[1] |
Key Differentiating Features:
-
Aliphatic Region: The most significant difference lies in the aliphatic region (δ 1.0-4.5 ppm). The target molecule exhibits three distinct signals for the propoxy chain protons (Hf, Hg, and Hh), which are absent in the alternatives. N-(2-Methoxyphenyl)acetamide shows a characteristic singlet for the methoxy group around 3.8 ppm.[1]
-
Bromoacetyl Group: The singlet at approximately 4.0 ppm corresponding to the Br-CH₂ protons (Hb) is a unique feature of the target molecule.
-
Amide and Hydroxyl Protons: The chemical shifts of the amide (NH) and hydroxyl (OH) protons can vary depending on the solvent and concentration. However, their presence and integration are crucial for structural confirmation.
Standardized Experimental Protocol for ¹H NMR Spectroscopy
To ensure the acquisition of high-quality and reproducible ¹H NMR data, the following protocol is recommended.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Ensure a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.
Workflow for ¹H NMR Analysis:
Experimental workflow for ¹H NMR analysis.
Conclusion
The detailed analysis of the ¹H NMR spectrum, coupled with a comparative study against structural analogs, provides a robust framework for the characterization of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide. By carefully examining the chemical shifts, multiplicities, and integration of the proton signals, researchers can confidently verify the identity and purity of their synthesized compound. Adherence to the provided experimental protocol will ensure the generation of high-quality, reliable data, which is fundamental to the integrity of any research in the chemical sciences.
References
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide
Authored by: Your Senior Application Scientist
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as a pivotal analytical technique, offering profound insights into molecular weight and structure through the systematic analysis of fragmentation patterns. This guide provides a comprehensive examination of the predicted mass spectrometry fragmentation behavior of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide, a molecule possessing a confluence of functional groups that yield a rich and informative fragmentation spectrum.
This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind the fragmentation pathways. We will explore the expected fragmentations under both hard and soft ionization techniques, provide a robust experimental protocol for data acquisition, and compare the utility of mass spectrometry with alternative analytical methodologies.
The Compound of Interest: Structural Features and Predicted Ionization Behavior
The target molecule, 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide, has a molecular formula of C₁₇H₁₈BrNO₂ and a monoisotopic mass of approximately 363.05 Da. Its structure incorporates several key functionalities that will dictate its fragmentation behavior:
-
Bromoacetyl Group: A reactive alkylating moiety, the bromine atom provides a characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) that is invaluable for identifying bromine-containing fragments.
-
Amide Linkage: This group is susceptible to specific cleavages, notably α-cleavage adjacent to the carbonyl group.
-
Ether Linkage: The ether bond represents another potential cleavage site.
-
Phenylpropoxy Group: This chain offers possibilities for benzylic cleavage, leading to the formation of stable, resonance-stabilized ions.
-
Aromatic Rings: The two phenyl rings provide stability to the molecular ion and can direct fragmentation pathways.
Given this structure, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods for analysis. EI, a hard ionization technique, will induce extensive fragmentation, providing a detailed structural fingerprint.[1][2] ESI, a soft ionization method, will primarily yield the protonated molecule [M+H]⁺, making it ideal for accurate mass determination and as a precursor for tandem mass spectrometry (MS/MS) experiments.[3][4]
Predicted Fragmentation Pathways: A Mechanistic Deep Dive
The fragmentation of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide is best understood by considering the distinct ionization methods.
Electron Ionization (EI-MS): Mapping the Fragmentation Cascade
Under EI conditions (typically 70 eV), the molecule will first form an energetically unstable molecular ion (M⁺•).[5] This radical cation will then undergo a series of competing fragmentation reactions to produce a characteristic spectrum.
Key Predicted EI Fragmentation Pathways:
-
Molecular Ion (m/z 363/365): A crucial starting point, the molecular ion peak should be observable, exhibiting the classic M/M+2 isotopic pattern characteristic of a single bromine atom.[6] Aromatic systems tend to produce relatively stable molecular ions.[7]
-
α-Cleavage at the Amide: Cleavage of the C-C bond between the carbonyl and the bromomethyl group is a highly probable event. This would result in the loss of a •CH₂Br radical and the formation of a stable acylium ion.
-
Benzylic Cleavage: The phenylpropoxy side chain is prone to cleavage at the benzylic position (the C-C bond beta to the phenyl ring). This pathway leads to the formation of the highly stable tropylium ion.
-
Ether Bond Cleavage: The C-O bond of the ether can cleave, leading to fragments corresponding to the phenylpropoxy and the N-acetylphenyl portions of the molecule.
-
Loss of HBr: A common fragmentation pathway for bromo-alkanes is the elimination of a neutral hydrogen bromide molecule.
The following diagram illustrates these predicted fragmentation pathways originating from the molecular ion.
Caption: Predicted EI fragmentation of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide.
Electrospray Ionization Tandem MS (ESI-MS/MS): Controlled Fragmentation
ESI is a soft ionization technique that results in minimal fragmentation in the source.[3][8] It will primarily produce the protonated molecule, [M+H]⁺, at m/z 364/366. This ion can then be isolated and subjected to collision-induced dissociation (CID) in a tandem mass spectrometer to generate structurally informative fragment ions. The fragmentation of the even-electron [M+H]⁺ ion will follow similar bond cleavages as in EI, but the mechanisms will differ (e.g., charge-driven rearrangements rather than radical-site initiations).
Quantitative Data Summary: Predicted Key Fragments
The following table summarizes the major fragment ions predicted to be observed in the mass spectrum of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide.
| m/z (Predicted) | Ion Formula | Proposed Structure/Fragment Name | Ionization Mode | Fragmentation Pathway |
| 363/365 | [C₁₇H₁₈BrNO₂]⁺• | Molecular Ion (M⁺•) | EI | Direct ionization of the parent molecule. |
| 364/366 | [C₁₇H₁₉BrNO₂]⁺ | Protonated Molecule ([M+H]⁺) | ESI | Protonation in the ESI source. |
| 254 | [C₁₅H₁₆NO₂]⁺ | Acylium ion | EI, ESI-MS/MS | α-cleavage with loss of •CH₂Br radical (EI) or CH₂Br₂ (from [M+H]⁺, hypothetical). |
| 135 | [C₉H₁₁O]⁺ | Phenylpropoxy cation | EI, ESI-MS/MS | Cleavage of the ether bond. |
| 134 | [C₈H₈NO]⁺ | N-(2-hydroxyphenyl)acetamide fragment | EI, ESI-MS/MS | Cleavage of the ether bond. |
| 121 | [C₇H₆Br]⁺ | Bromobenzyl cation (unlikely primary) | EI | Complex rearrangement and fragmentation. |
| 91 | [C₇H₇]⁺ | Tropylium ion | EI, ESI-MS/MS | Benzylic cleavage and rearrangement of the phenylpropoxy group. |
Experimental Protocol: A Self-Validating Workflow for LC-MS/MS Analysis
To empirically determine the fragmentation pattern, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is recommended. This provides robust separation and allows for both high-resolution mass determination and controlled fragmentation experiments.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
Mass Spectrometry (MS) Parameters
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C.
-
Full Scan MS (MS1): Scan range of m/z 100-500 to detect the [M+H]⁺ precursor ion.
-
Tandem MS (MS2):
-
Select the [M+H]⁺ ions at m/z 364 and 366 as precursors.
-
Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragment ion spectrum.
-
Use argon as the collision gas.
-
The following diagram outlines this general experimental workflow.
Caption: General workflow for LC-MS/MS analysis.
Comparison with Alternative Analytical Techniques
While mass spectrometry is powerful for determining molecular weight and fragmentation, a comprehensive structural confirmation relies on complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural information from fragmentation. | High sensitivity, small sample requirement, can be coupled to separation techniques (LC, GC). | Isomers can be difficult to distinguish without standards; fragmentation can be complex. |
| Nuclear Magnetic Resonance (NMR) | Detailed connectivity of atoms (¹H, ¹³C), stereochemistry. | Provides unambiguous structural elucidation. | Lower sensitivity, requires larger sample amounts, more time-consuming. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-O). | Fast, non-destructive, good for functional group identification. | Provides limited information on the overall molecular skeleton. |
In practice, these techniques are used in concert. MS provides the molecular formula and key structural motifs, which are then confirmed and pieced together using the detailed connectivity information from NMR. IR spectroscopy serves as a quick check for the presence of expected functional groups.
Conclusion
The predictable and informative fragmentation pattern of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide makes mass spectrometry an indispensable tool for its identification and structural characterization. By understanding the fundamental principles of fragmentation for its constituent functional groups—the bromoacetyl moiety, the amide and ether linkages, and the phenylpropoxy chain—researchers can confidently interpret the resulting mass spectra. The characteristic isotopic signature of bromine, coupled with key fragment ions like the tropylium ion at m/z 91 and the acylium ion from α-cleavage, provides a robust fingerprint for this molecule. The outlined LC-MS/MS protocol offers a validated methodology for obtaining high-quality data, which, when used in conjunction with NMR and IR spectroscopy, enables the complete and unambiguous structural elucidation essential for advancing drug development programs.
References
- Benchchem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. (2025). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
PubMed. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Available at: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal Procedures: 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide
[1]
Executive Safety Summary
2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide is a specialized alkylating agent belonging to the
CRITICAL HAZARD: This compound contains an electrophilic
-
Primary Risk: Severe skin/eye irritant and potential sensitizer.
-
Secondary Risk: The lipophilic phenyl-ether tail facilitates dermal absorption, increasing systemic toxicity risks compared to smaller analogs like 2-bromoacetamide.[1]
-
Disposal Class: Halogenated Organic Hazardous Waste.
Chemical Hazard Profile & Logic
To ensure safe disposal, we must understand the "Why" behind the protocols. This section uses Structure-Activity Relationship (SAR) logic to validate the safety measures.
| Feature | Structural Motif | Hazard Implication | Operational Consequence |
| Reactivity | High Electrophile. Reacts with biological nucleophiles (DNA, Proteins).[1] | Do not mix with strong bases (exothermic hydrolysis) or strong nucleophiles unless intended for quenching.[1] | |
| Absorption | Phenylpropoxy Ether Chain | High Lipophilicity. Enhances penetration through nitrile gloves and skin barriers. | Double-gloving (Nitrile under Laminate) is required for handling concentrated solids or stock solutions.[1] |
| Stability | Amide Linkage | Stable at neutral pH; hydrolyzes in strong acid/base. | Waste streams must be kept near neutral pH (pH 5–9) to prevent uncontrolled degradation in storage drums.[1] |
Pre-Disposal Stabilization & Segregation
Before the waste leaves your bench, it must be stabilized. Do not simply pour this into a general organic waste container without verifying compatibility.
A. Solid Waste (Pure Compound)[1]
-
Containment: Place the solid waste into a clear, wide-mouth jar (polyethylene or glass).
-
Labeling: Must be labeled "Solid Hazardous Waste - Toxic/Irritant."[1]
-
Segregation: Keep separate from oxidizers (e.g., nitrates, perchlorates) to prevent fire hazards.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
Operational Disposal Workflow
The following diagram outlines the decision logic for disposing of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide in various states.
Figure 1: Decision matrix for the safe disposal of alpha-bromoacetamide derivatives, prioritizing halogenated waste segregation.[1]
Detailed Protocols
Protocol A: Empty Container Management (Triple Rinse)
Due to the lipophilicity of the phenylpropoxy group, water alone will not effectively clean glassware or containers.
-
Solvent Rinse: Rinse the empty container with a small volume of Acetone or Dichloromethane (DCM) to dissolve organic residues.[1]
-
Disposal: Pour this rinse into the Halogenated Waste container.
-
-
Water Rinse: Rinse the container with water.[1][4][5][6][7]
-
Disposal: If the first rinse was thorough, this can go down the drain (check local regulations) or into aqueous waste.
-
-
Defacement: Deface the label and discard the container as standard lab trash (glass/plastic) or recycle if applicable.
Protocol B: Emergency Spill Cleanup (Chemical Deactivation)
If the compound spills on the benchtop, mechanical removal is insufficient due to its alkylating potential. You must chemically deactivate (quench) it.[1]
The Quench Solution: 10% Sodium Thiosulfate (
-
Mechanism:[1][8] The thiosulfate anion (
) is a strong nucleophile that rapidly attacks the -carbon, displacing the bromide and forming a non-toxic, water-soluble Bunte salt [1].[1]
Steps:
-
Isolate: Alert nearby personnel. Don appropriate PPE (Double gloves, goggles).
-
Cover: Cover the spill with a paper towel soaked in the Quench Solution .
-
Wait: Allow to sit for 15 minutes to ensure complete reaction.
-
Clean: Wipe up the area.[1] Wash the surface with soap and water to remove the salt residue.
-
Dispose: Place all used paper towels and gloves into a hazardous waste bag.
Regulatory & Compliance (RCRA)
In the United States, this waste falls under the Resource Conservation and Recovery Act (RCRA).[1]
-
Waste Code: While not explicitly P-listed, it is a Characteristic Hazardous Waste .[1]
-
D003 (Reactivity): Potential if mixed with incompatible agents.
-
Halogenated Solvents (F-List): If dissolved in DCM or Chloroform, the entire mixture adopts the F001/F002 code [2].[1]
-
-
Destruction Method: The only acceptable destruction method is High-Temperature Incineration with acid gas scrubbing (to capture HBr).[1]
References
-
BenchChem. (2025).[1] 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide. Retrieved from (Proxy Source for Mechanism).[1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from .[1]
-
Fisher Scientific. (2023).[1] Safety Data Sheet: 2-Bromoacetamide. Retrieved from .[1]
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 2-Bromo-N-phenylacetamide.[1][3] Retrieved from .[1]
Sources
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2-Bromo-N-phenylacetamide | C8H8BrNO | CID 94818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. capotchem.com [capotchem.com]
- 8. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
